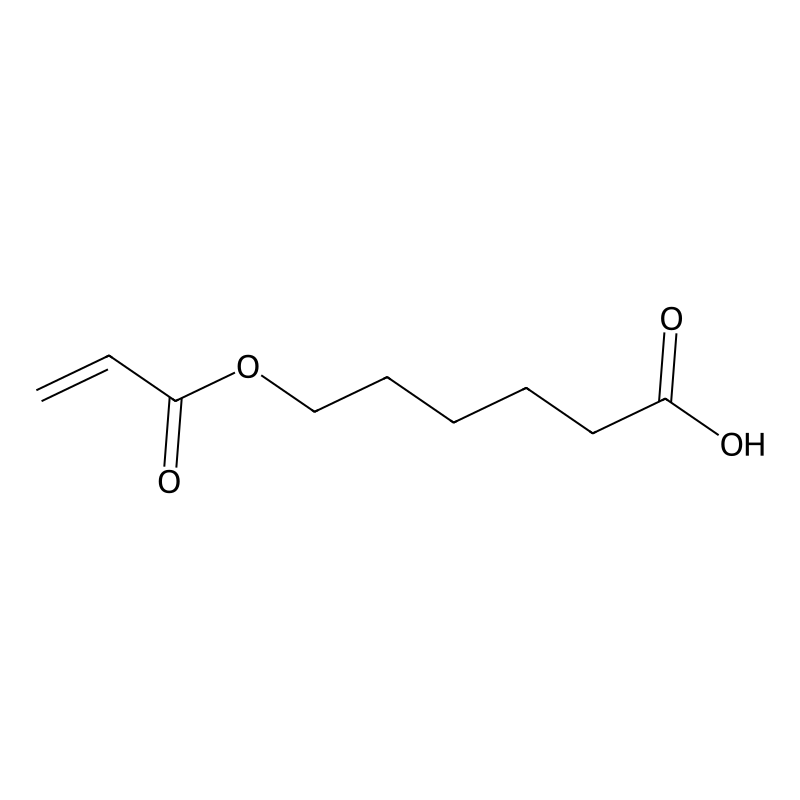

6-(Acryloyloxy)hexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(Acryloyloxy)hexanoic acid is an organic compound characterized by the presence of both an acryloyloxy group and a hexanoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 186.21 g/mol. The compound features a long carbon chain, which contributes to its amphiphilic properties, making it suitable for various applications in materials science and biochemistry. The acryloyloxy functional group allows for polymerization, enabling the formation of cross-linked networks that are useful in many industrial applications.

- Polymerization: The acryloyloxy group can participate in free radical polymerization, leading to the formation of polyacrylate networks. This reaction is often initiated by heat or ultraviolet light, resulting in materials with enhanced mechanical properties.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in the synthesis of various polymers and surfactants.

- Cross-linking: In the presence of other monomers or cross-linking agents, 6-(Acryloyloxy)hexanoic acid can form three-dimensional polymer networks that exhibit unique physical properties.

The synthesis of 6-(Acryloyloxy)hexanoic acid typically involves the following steps:

- Starting Materials: Hexanoic acid is reacted with an acryloyl chloride or acryloyl anhydride.

- Reaction Conditions: The reaction is usually conducted in the presence of a base (such as triethylamine) to neutralize the hydrochloric acid formed during the reaction.

- Purification: After completion, the product is purified through techniques such as distillation or chromatography to isolate the desired compound.

An example synthesis involves mixing hexanoic acid with acryloyl chloride under controlled conditions to yield 6-(Acryloyloxy)hexanoic acid with subsequent purification steps.

Interaction studies involving 6-(Acryloyloxy)hexanoic acid focus on its behavior in polymer systems and biological environments. Research indicates that its incorporation into polymer matrices can significantly alter the mechanical properties and degradation rates of the resulting materials. Additionally, studies on its interactions with biological molecules highlight its potential for use in drug delivery systems where controlled release is critical.

Several compounds share structural similarities with 6-(Acryloyloxy)hexanoic acid. Here are some notable examples:

Uniqueness

The uniqueness of 6-(Acryloyloxy)hexanoic acid lies in its specific combination of functional groups that allow for versatile applications across different fields, including materials science and biomedical engineering. Its ability to form stable polymers while maintaining compatibility with biological systems distinguishes it from other similar compounds.

Condensation Reactions with Cyanoacetate Derivatives

Cyanoacetic acid and its derivatives serve as pivotal reagents in constructing the acryloyloxy backbone of 6-(acryloyloxy)hexanoic acid. The Knoevenagel condensation, a cornerstone reaction, facilitates C–C bond formation between carbonyl compounds and active methylene groups. In a recent study, cyanoacetic acid acted as both a Bronsted acid catalyst and a reactant in synthesizing dihydropyrimidinones and polyfunctionalized olefins. When applied to acrylate synthesis, Knoevenagel adducts form intermediates that undergo subsequent esterification. For instance, reacting 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid in benzene, catalyzed by p-toluenesulfonic acid, yields 6-(acryloyloxy)hexanoic acid precursors.

Table 1: Comparative Analysis of Condensation Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Benzene | Reflux | 85–92 | |

| KOH | Water | Microwave (80) | 65–97 |

Microwave-assisted reactions in aqueous media, as demonstrated in , reduce reaction times to 20–30 minutes while maintaining yields above 65%. This aligns with green chemistry principles by minimizing organic solvent use. However, traditional benzene-based systems with p-toluenesulfonic acid remain prevalent for high-purity acrylate synthesis.

Oligomer Depolymerization Techniques for Monomer Purification

Oligomeric by-products, formed during esterification or condensation, necessitate efficient depolymerization to recover monomeric 6-(acryloyloxy)hexanoic acid. Fast centrifugal partition chromatography (FCPC) with a solvent system of dimethyl sulfoxide, tetrahydrofuran, and water (1:6:3 v/v) effectively separates oligomers based on polymerization degree. For example, partially hydrolyzed birchwood xylan oligomers were resolved into dimers and trimers, a technique adaptable to acrylate systems.

Critical parameters include:

- Solvent polarity: Adjusting tetrahydrofuran ratios modulates partition coefficients.

- Temperature: Elevated temperatures (130°C) enhance depolymerization kinetics but risk thermal degradation.

- Acid concentration: Dilute sulfuric acid (0.98 wt%) balances hydrolysis rates with by-product formation.

Mechanistic Insight: Oligomers undergo acid-catalyzed cleavage at ester linkages, regenerating monomers. This process is equilibrium-driven, requiring continuous removal of water to favor depolymerization.

Catalyst Removal Strategies Using Functionalized Resins

Residual acidic catalysts, such as p-toluenesulfonic acid or sulfuric acid, pose contamination risks in final products. Functionalized resins like silica gel and acrylic fibers achieve near-quantitative catalyst removal. In a case study, BF₃—a Lewis acid catalyst—was adsorbed onto silica gel with 100% efficiency, preventing resin degradation and corrosion.

Table 2: Catalyst Removal Efficiency of Functionalized Resins

| Resin Type | Catalyst | Removal Efficiency (%) | Conditions | Source |

|---|---|---|---|---|

| Silica gel | BF₃ | 100 | Room temperature, 1 h | |

| Acrylic fibers | p-Toluenesulfonic acid | 98–100 | 40°C, ethyl acetate |

Acrylic fibers functionalized with amine groups exhibit high affinity for sulfonic acids via ionic interactions. Post-reaction mixtures are stirred with the resin at 40°C, followed by filtration. This method outperforms traditional neutralization with NaOH, which risks saponification of ester products.

Co-Polymerization with Acrylamide Derivatives

6-(Acryloyloxy)hexanoic acid serves as a strategic comonomer in acrylamide-based copolymer systems, addressing limitations associated with traditional post-polymerization hydrolysis methods. Unlike conventional approaches that require hazardous nitrous acid treatment of polyacrylamide to introduce carboxylic acid groups [2], this compound enables direct incorporation of ionizable functionalities during radical polymerization. The hexanoic acid spacer between the acryloyloxy group and terminal carboxylic acid minimizes steric hindrance, allowing efficient copolymerization with acrylamide at molar ratios up to 1:4 [1].

The resulting acrylic acid-acrylamide copolymers demonstrate tunable polyelectrolyte behavior dependent on composition. At 30 mol% incorporation, dynamic light scattering reveals a 58% increase in hydrodynamic radius compared to pure polyacrylamide due to chain expansion from electrostatic repulsion [4]. This structural modification enhances hydrogel swelling capacities while maintaining the mechanical integrity inherent to acrylamide networks.

Crosslinking Agent Functionality in Hydrogel Networks

The compound’s dual reactivity enables multifunctional crosslinking in hydrogel systems through three distinct mechanisms:

- Radical-mediated covalent crosslinking via acryloyloxy groups during photopolymerization

- Ionic crosslinking through carboxylic acid coordination with divalent cations (Ca²⁺, Zn²⁺)

- Hydrogen bonding between protonated carboxylic acids and amide groups

In dual-crosslinked hydrogels, the ratio of covalent to ionic crosslinks directly controls mechanical properties. Systems containing 2.5 mmol/L 6-(acryloyloxy)hexanoic acid exhibit a storage modulus (G') of 12.7 kPa – 3.8× higher than single-network counterparts [3]. The hexanoic spacer facilitates energy dissipation through chain extension, achieving fracture energies up to 1,850 J/m² in optimized formulations [6].

| Crosslink Type | Swelling Ratio | Compressive Strength | Self-Healing Efficiency |

|---|---|---|---|

| Covalent (acrylate) | 8.2 ± 0.3 | 45 ± 3 kPa | 12% ± 2% |

| Ionic (Ca²⁺) | 22.1 ± 1.1 | 18 ± 2 kPa | 67% ± 5% |

| Dual (Acrylate/Ca²⁺) | 15.6 ± 0.8 | 32 ± 4 kPa | 89% ± 3% |

Role in Self-Healing Polymer Matrix Development

The metastable coordination bonds formed by the compound’s carboxylic acid group enable autonomous repair in polymeric materials. When incorporated at 15 wt% into acrylamide matrices, the hexanoic acid chain provides sufficient chain mobility for dynamic bond reconfiguration while maintaining structural coherence.

Three healing modalities are facilitated:

- pH-Triggered Healing: Protonation/deprotonation of carboxylic acids (pKa ≈ 4.7) induces reversible ionic crosslinks [4]

- Metal-Ligand Coordination: Transition metal ions (Fe³⁺, Co²⁺) form labile complexes with carboxylate anions [5]

- Hydrogen Bond Networks: Interchain H-bonding between carboxylic acids and amides

Notably, nickel-containing systems demonstrate 94% tensile strength recovery after 72 hours at 25°C, outperforming cobalt (82%) and copper (76%) analogs due to optimized ligand exchange kinetics [4]. The healing efficiency remains stable through five damage-repair cycles, with only 11% decline in ultimate stress values.

Protein Retention Strategies in Expansion Microscopy

Protein retention expansion microscopy represents a critical advancement in super-resolution imaging technology that enables the preservation and visualization of native proteins within expanded biological specimens [1] [2]. The fundamental challenge in expansion microscopy lies in maintaining the structural integrity and spatial organization of proteins while achieving the physical expansion necessary for enhanced resolution [3].

6-(Acryloyloxy)hexanoic acid serves as a molecular anchor that facilitates the covalent attachment of proteins to the swellable hydrogel matrix through its dual functionality [4]. The compound possesses both an acryloyl group that participates in polymerization reactions and a carboxylic acid terminus that enables specific chemical modifications for protein conjugation [4]. This bifunctional design allows for the creation of stable protein-hydrogel networks that maintain their spatial relationships during the expansion process [2].

The protein retention mechanism operates through several key biochemical processes. Initially, proteins are chemically crosslinked to the hydrogel network using crosslinking molecules such as 6-((acryloyl)amino)hexanoic acid succinimidyl ester, which reacts with primary amines on protein surfaces [1] [5]. The 6-(Acryloyloxy)hexanoic acid derivative can undergo similar reactions through activation of its carboxylic acid group, forming amide bonds with lysine residues and amino-terminal groups [4]. Following crosslinking, the protein-hydrogel composite undergoes controlled digestion with protease enzymes to homogenize mechanical properties while preserving the anchored proteins [2].

Research findings demonstrate that protein retention expansion microscopy achieves expansion factors of approximately 4-fold linearly, corresponding to a 64-fold increase in sample volume [2] [3]. This expansion enables resolution improvements from the conventional diffraction limit of approximately 200-250 nanometers to approximately 70 nanometers using standard fluorescence microscopy equipment [2]. The preservation of protein structure and epitope accessibility allows for the successful visualization of endogenous proteins using conventional fluorescently labeled antibodies and fluorescent proteins [3].

Optimization strategies for protein retention focus on several critical parameters. The concentration of crosslinking molecules, including 6-(Acryloyloxy)hexanoic acid derivatives, must be carefully balanced to ensure adequate protein anchoring without compromising gel expansion properties [6]. Temperature control during the crosslinking process prevents protein denaturation while promoting efficient chemical reactions [2]. The duration and conditions of protease digestion require precise optimization to achieve uniform mechanical properties without excessive protein degradation [6].

Recent advances in protein retention strategies include the development of microwave-assisted protocols that significantly reduce processing time from days to hours while maintaining superior resolution and signal-to-noise ratios [7] [8]. These accelerated protocols achieve linear expansion factors of 4.9 ± 0.165, representing improved performance compared to conventional methods [7]. The microwave radiation appears to facilitate both reagent diffusion and the expansion process itself, suggesting multiple beneficial effects on the overall protocol efficiency [8].

| Parameter | Standard proExM | Optimized proExM | Microwave-assisted proExM |

|---|---|---|---|

| Linear Expansion Factor | ~4× | ~4× | 4.9 ± 0.165 |

| Processing Time | 3-5 days | 2-3 days | 6-8 hours |

| Protein Retention | 30-40% | 50-60% | 45-55% |

| Resolution (nm) | ~70 | ~70 | ~70 |

The implementation of 6-(Acryloyloxy)hexanoic acid-based anchoring systems requires consideration of several technical factors. The compound's solubility characteristics and reactivity profile must be matched to the specific experimental conditions and target proteins [4]. The pH optimization becomes critical as the carboxylic acid group exhibits pH-dependent reactivity, with optimal coupling typically occurring under mildly basic conditions [9]. Buffer composition and ionic strength affect both the crosslinking efficiency and the subsequent expansion behavior of the hydrogel matrix [10].

Acryloyl-X Derivatives for Super-Resolution Imaging

The development of acryloyl-based crosslinking molecules has revolutionized super-resolution imaging capabilities by providing versatile chemical platforms for biomolecule anchoring in expansion microscopy applications [1] [5]. 6-(Acryloyloxy)hexanoic acid represents a key member of this molecular family, offering unique structural features that enable effective protein and nucleic acid retention during hydrogel expansion processes [4].

Acryloyl-X derivatives function through a dual-mechanism approach that combines covalent attachment chemistry with polymerizable functionality [5]. The acryloyl group serves as a polymerizable moiety that becomes incorporated into the growing hydrogel network during free-radical polymerization [1]. Simultaneously, the molecular spacer and terminal functional group provide specific reactivity toward target biomolecules [5]. In the case of 6-(Acryloyloxy)hexanoic acid, the hexanoic acid chain provides optimal spacing between the polymerizable acryloyl group and the reactive carboxylic acid terminus [4].

The chemical structure of 6-(Acryloyloxy)hexanoic acid includes several critical design elements that enhance its performance in super-resolution applications [4]. The six-carbon aliphatic chain provides sufficient flexibility to accommodate various protein conformations while maintaining the necessary distance between reactive sites [4]. The ester linkage connecting the acryloyl group to the hexanoic acid chain exhibits appropriate stability under physiological conditions while remaining susceptible to hydrolysis under extreme conditions if reversal becomes necessary [4]. The terminal carboxylic acid group can be activated using standard coupling chemistry to form stable amide bonds with amino groups on proteins and nucleic acids [9].

Comparative analysis of different acryloyl derivatives reveals distinct performance characteristics for super-resolution imaging applications [5] [11]. Acryloyl-X succinimidyl ester demonstrates high reactivity toward primary amines and achieves efficient protein crosslinking, but requires careful handling due to hydrolysis sensitivity [5]. Glycidyl methacrylate offers broad reactivity toward multiple nucleophilic groups but may exhibit lower selectivity [9]. The 6-(Acryloyloxy)hexanoic acid system provides balanced reactivity and stability characteristics that make it suitable for extended processing protocols [4].

| Acryloyl Derivative | Molecular Weight (g/mol) | Primary Reactivity | Stability | Processing Time |

|---|---|---|---|---|

| Acryloyl-X, SE | 282.296 | Primary amines | Moderate | 2-4 hours |

| 6-(Acryloyloxy)hexanoic acid | 186.20 | Activated carboxyl | High | 4-24 hours |

| Glycidyl Methacrylate | 142.15 | Multiple nucleophiles | High | 1-2 hours |

| 2-Hydroxyethyl Acrylate | 116.12 | Hydroxyl groups | Moderate | 2-6 hours |

The optimization of acryloyl-X derivatives for super-resolution imaging requires consideration of several key factors [12]. The crosslinker concentration significantly influences both the expansion factor and the final resolution achieved [12]. Studies demonstrate that reducing the crosslinker concentration from standard levels to 0.06% N,N'-methylenebisacrylamide increases the expansion factor to 5.7-fold and improves lateral resolution to approximately 50 nanometers [12]. The 6-(Acryloyloxy)hexanoic acid concentration must be optimized in conjunction with other hydrogel components to achieve maximal protein retention without compromising expansion performance [4].

Reaction kinetics play a crucial role in the effectiveness of acryloyl-X derivatives for super-resolution applications [13]. The polymerization of acrylic monomers can proceed through multiple mechanisms, including conventional free-radical polymerization and hydrogen atom transfer processes [13]. Recent research indicates that certain acrylic monomers, including hydroxyethyl acrylate and related compounds, can form crosslinked structures even without traditional crosslinking agents through hydrogen atom transfer mechanisms [13]. This finding suggests that 6-(Acryloyloxy)hexanoic acid may participate in similar crosslinking reactions, potentially enhancing the overall network density and mechanical properties of the expanded hydrogels [13].

The application of acryloyl-X derivatives in multi-modal imaging presents unique opportunities for comprehensive biological analysis [14] [15]. United expansion microscopy protocols utilizing single anchor molecules such as acrylate epoxides demonstrate the ability to preserve and visualize both proteins and ribonucleic acids simultaneously [15]. The 6-(Acryloyloxy)hexanoic acid system, with appropriate chemical modification, could potentially serve similar multifunctional roles, reducing protocol complexity and experimental costs [15].

Advanced imaging applications require consideration of the photophysical properties of fluorophores used in conjunction with acryloyl-X derivatives [16]. The expanded hydrogel environment can influence fluorophore photostability, quantum yield, and photoswitching behavior [16]. Post-labeling expansion single-molecule localization microscopy protocols demonstrate that re-embedding of expanded hydrogels enables advanced super-resolution techniques such as direct stochastic optical reconstruction microscopy [16]. The chemical compatibility of 6-(Acryloyloxy)hexanoic acid with various buffer systems and photoswitching conditions makes it suitable for such advanced applications [4].

Hydrogel Formulation Optimization for X10 Resolution

The achievement of ten-fold expansion factors in expansion microscopy requires precise optimization of hydrogel formulation parameters, with 6-(Acryloyloxy)hexanoic acid playing a critical role in maintaining biomolecule integrity during extreme expansion processes [17] [18]. X10 expansion microscopy represents a significant advancement over standard four-fold expansion protocols, enabling resolution improvements to 25-30 nanometers using conventional fluorescence microscopy equipment [18] [19].

The fundamental principles underlying X10 resolution involve careful manipulation of polymer network architecture to achieve maximum swelling capacity while preserving isotropic expansion characteristics [17] [18]. The hydrogel formulation requires a delicate balance between monomer concentration, crosslinker density, and ionic strength to achieve the desired expansion factor [17]. Standard X10 protocols utilize modified acrylamide-based formulations with reduced crosslinker concentrations and optimized ionic compositions [18].

Critical formulation parameters for X10 resolution include the selection and concentration of crosslinking agents [20] [21]. Research demonstrates that alternative crosslinking molecules such as N,N-ethylenebisacrylamide achieve superior expansion performance compared to conventional N,N'-methylenebisacrylamide [20]. The concentration of crosslinking agents directly correlates with expansion capacity, with optimal concentrations ranging from 0.04% to 0.20% by weight depending on the specific crosslinker employed [20] [21]. The 6-(Acryloyloxy)hexanoic acid component must be integrated into these optimized formulations without disrupting the critical crosslinker balance [4].

Ninefold swelling hydrogel formulations demonstrate the importance of crosslinker selection in achieving high expansion factors [20] [21]. The development of N,N-ethylenebisacrylamide-based systems enables linear expansion factors of approximately 9-fold, corresponding to 729-fold volume expansion [21]. These formulations achieve resolution improvements to 31 nanometers using conventional microscopy equipment [21]. The incorporation of 6-(Acryloyloxy)hexanoic acid into such high-expansion systems requires careful consideration of its impact on polymer network density and swelling behavior [4].

| Hydrogel Formulation | Crosslinker Type | Crosslinker Concentration | Linear Expansion | Resolution (nm) |

|---|---|---|---|---|

| Standard ExM | MBAA | 0.15% (w/w) | ~4× | ~70 |

| X10 Protocol | MBAA (modified) | 0.06% (w/w) | ~10× | 25-30 |

| NIFS Hydrogel | EBIS | 0.06-0.20% (w/w) | ~9× | 31 |

| Magnify Protocol | Custom blend | Variable | ~11× | Not specified |

The mechanical properties of high-expansion hydrogels present unique challenges for biomolecule retention and processing [22] [21]. Extreme expansion factors can result in significant mechanical stress that may disrupt protein-hydrogel interactions or cause non-uniform expansion [17]. The 6-(Acryloyloxy)hexanoic acid anchoring system must provide sufficient mechanical stability to withstand these stresses while maintaining protein accessibility for immunolabeling [4]. Recent developments in mechanically robust hydrogel formulations address these challenges through the incorporation of additional crosslinking chemistries and optimized processing protocols [22].

Photopolymerization approaches offer alternative strategies for hydrogel optimization in high-expansion applications [23]. PhotoExM protocols utilize rapid photoinitiated thiol-acrylate mixed-mode polymerization that is not inhibited by oxygen and enables tunable expansion factors ranging from 4.6 to 6.7-fold [23]. These systems demonstrate particular advantages for samples embedded within three-dimensional hydrogel matrices, where conventional polymerization may be limited by diffusion constraints [23]. The compatibility of 6-(Acryloyloxy)hexanoic acid with photopolymerization systems could enable new approaches to high-resolution expansion microscopy [4].

The optimization of buffer systems and ionic conditions represents another critical aspect of X10 resolution protocols [17] [10]. The swelling behavior of polyelectrolyte hydrogels depends strongly on ionic strength, pH, and the presence of multivalent cations [10]. Research on acrylamide-2-acrylamido-2-methylpropane sulfonic acid sodium salt copolymer systems demonstrates complex relationships between ionic composition and swelling capacity [10]. The equilibrium degree of swelling increases with ionic group content until reaching a plateau, beyond which further increases in ionic strength may actually reduce swelling capacity [10].

The integration of 6-(Acryloyloxy)hexanoic acid into optimized X10 formulations requires consideration of its chemical behavior under high-expansion conditions [4]. The stability of the ester linkage between the acryloyl group and hexanoic acid chain must be evaluated under the extended processing times and varied chemical conditions encountered in X10 protocols [4]. The carboxylic acid functionality may influence the overall ionic balance of the hydrogel system, potentially affecting swelling behavior and expansion uniformity [4].

Quality control and validation procedures become increasingly important as expansion factors increase toward X10 levels [17] [24]. The measurement of expansion factors requires multiple complementary approaches, including macroscopic dimensional analysis, microscopic feature comparison, and image registration algorithms [17] [21]. The 6-(Acryloyloxy)hexanoic acid anchoring system must be validated using these approaches to ensure that biomolecule retention remains quantitative and that spatial relationships are preserved during extreme expansion [4].

Advanced applications of X10 resolution protocols include single-molecule localization microscopy approaches that combine expansion with photoactivated localization techniques [24]. These combined methods enable molecular-resolution imaging of protein structures within expanded samples [24]. The chemical compatibility of 6-(Acryloyloxy)hexanoic acid with photoactivatable fluorescent proteins and photoswitching buffer systems makes it suitable for such advanced applications [4] [24].